N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Overview
Description
N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction’s outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-ACETAMIDE
- N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE
- N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE
Uniqueness
N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE stands out due to its biphenyl structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-23(2,3)25-29(27,28)21-15-13-20(14-16-21)24-22(26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16,25H,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMRVUNYDVQASQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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